2-Fluorobutyl thiocyanate

Description

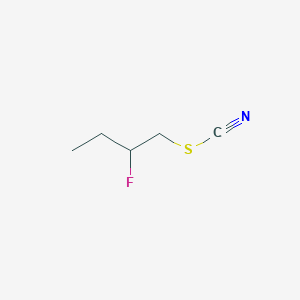

Structure

2D Structure

3D Structure

Properties

CAS No. |

113487-41-5 |

|---|---|

Molecular Formula |

C5H8FNS |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-fluorobutyl thiocyanate |

InChI |

InChI=1S/C5H8FNS/c1-2-5(6)3-8-4-7/h5H,2-3H2,1H3 |

InChI Key |

HCYGIHOYHZDCGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSC#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorobutyl Thiocyanate and Analogous Fluoroalkyl Thiocyanates

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone in the synthesis of alkyl thiocyanates. These methods typically involve the displacement of a good leaving group by the thiocyanate (B1210189) anion.

Synthesis from Halogenated Precursors and Alkali Thiocyanates

The most common and straightforward method for the synthesis of alkyl thiocyanates is the reaction of an alkyl halide with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). wikipedia.org This reaction generally proceeds via an S(_N)2 mechanism, particularly with primary and secondary halides. For the synthesis of 2-fluorobutyl thiocyanate, 2-fluorobutyl bromide or iodide would be the preferred starting materials due to the better leaving group ability of bromide and iodide compared to chloride.

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to enhance the nucleophilicity of the thiocyanate ion. Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. A potential side product in this reaction is the isomeric 2-fluorobutyl isothiocyanate, formed from the ambident nature of the thiocyanate nucleophile. The choice of solvent and counter-ion can influence the ratio of the thiocyanate to the isothiocyanate product.

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

| 1-Bromobutane | KSCN | Ethanol | Reflux | Butyl thiocyanate | Good |

| Isopropyl bromide | NaSCN | Ethanol | Boiling | Isopropyl thiocyanate | Good |

| 2-Fluorobutyl bromide | KSCN | Acetone | Reflux | This compound | (Not specified) |

Conversion of Alkyl Nitrates to Thiocyanates

While less common than the use of alkyl halides, alkyl nitrates can also serve as precursors for alkyl thiocyanates. This transformation can be achieved by reacting the alkyl nitrate (B79036) with a thiocyanate salt. The nitrate group can act as a leaving group, being displaced by the thiocyanate nucleophile.

Alternatively, a more versatile approach involves the in-situ conversion of alcohols to species that are readily displaced by the thiocyanate ion. For instance, alcohols can be converted into their corresponding thiocyanates in a one-pot reaction using triphenylphosphine (B44618), trichloroisocyanuric acid, and sodium thiocyanate. This method avoids the isolation of the intermediate alkyl nitrate or halide.

Utilization of Alkyl Methanesulfonates as Electrophiles

Alkyl methanesulfonates (mesylates) and other sulfonates, such as tosylates, are excellent electrophiles for nucleophilic substitution reactions due to the high stability of the sulfonate leaving group. The synthesis of fluoroalkyl thiocyanates can be effectively achieved by reacting a fluoroalkyl methanesulfonate (B1217627) with an alkali thiocyanate.

| Electrophile | Nucleophile | Solvent | Conditions | Product |

| Butyl methanesulfonate | NaSCN | Aqueous | Not specified | Butyl thiocyanate & Butyl isothiocyanate |

| Fluoroalkyl tosylate | KSCN | Not specified | Not specified | Fluoroalkyl thiocyanate |

Interactive Data Table: This table illustrates the use of alkyl sulfonates as electrophiles in the synthesis of thiocyanates. The reaction of butyl methanesulfonate with sodium thiocyanate in an aqueous solution yields a mixture of the corresponding thiocyanate and isothiocyanate.

Radical-Mediated Thiocyanation Strategies

Radical-mediated reactions offer an alternative approach to the synthesis of alkyl thiocyanates, often providing complementary reactivity to nucleophilic substitution methods. These strategies are particularly useful for the functionalization of unactivated C-H bonds and unsaturated systems.

Fluoroalkylative Thiocyanation of Unsaturated Systems

The direct addition of a fluoroalkyl group and a thiocyanate group across a double or triple bond represents an efficient method for the synthesis of complex fluoroalkyl thiocyanates. researchgate.net This can be achieved through radical-mediated processes. For instance, the reaction of an alkene with a fluoroalkyl iodide and a thiocyanate salt, often in the presence of a radical initiator or a photocatalyst, can lead to the formation of a β-fluoroalkyl thiocyanate.

In the context of synthesizing a this compound derivative, this could potentially be achieved by the fluoroalkylative thiocyanation of butene or a related unsaturated precursor. The regioselectivity of the addition would be a key consideration in such a synthesis.

C(sp³)–H Functionalization for Thiocyanate Introduction

The direct conversion of a C(sp³)–H bond to a C-SCN bond is a highly attractive and atom-economical strategy for the synthesis of alkyl thiocyanates. researchgate.net This transformation is typically achieved through radical pathways involving the generation of an alkyl radical, which is then trapped by a thiocyanating agent.

Various methods have been developed for the radical thiocyanation of C(sp³)–H bonds, often employing a radical initiator and a thiocyanate source such as N-thiocyanatosuccinimide (NTS) or an alkali metal thiocyanate in the presence of an oxidant. For the synthesis of this compound via this route, a selective C-H bond activation at the second position of a fluorobutane derivative would be required, which presents a significant challenge in terms of regioselectivity.

Photochemical and Electrochemical Thiocyanation Protocols

Recent advancements in synthetic organic chemistry have highlighted photochemical and electrochemical methods as powerful tools for the formation of C-S bonds, offering greener and more efficient alternatives to traditional synthetic routes. nih.gov These techniques utilize light or electrical energy to initiate reactions, often under mild conditions and without the need for harsh reagents. nih.gov

Photochemical Approaches:

Visible-light photoredox catalysis has emerged as a prominent strategy for the synthesis of alkyl thiocyanates. nih.gov These reactions typically involve the generation of a thiocyanate radical (•SCN) from a suitable precursor, such as ammonium (B1175870) thiocyanate (NH₄SCN), which then reacts with a carbon-centered radical. For instance, the direct thiocyanation of stable C(sp³)–H bonds is an advantageous route, facilitating the synthesis of organic thiocyanates from readily available starting materials. nih.gov Metal-free photochemical systems, often employing organic dyes like Eosin Y as photosensitizers, can effectively catalyze the thiocyanation of various organic substrates. nih.gov For example, the amino-thiocyanation of activated ketones can be achieved using atmospheric oxygen as the terminal oxidant, with NH₄SCN serving as the source of both the thiocyanate and amine moieties, yielding multi-substituted olefins. nih.gov

A summary of representative photochemical thiocyanation reactions is presented in the table below.

| Catalyst/Mediator | Substrate Type | Thiocyanating Agent | Key Features |

| Eosin Y | Activated Ketones | NH₄SCN | Metal-free, uses O₂ as a green oxidant. nih.gov |

| Organic Dyes | Tertiary Amines | NH₄SCN | Mild conditions, C(sp³)–H functionalization. nih.gov |

| Na₂-Eosin Y | Alkenes | NH₄SCN / O₂ | Synthesis of α-thiocyanato ketones. nih.gov |

Electrochemical Protocols:

Electrosynthesis provides another sustainable pathway for the formation of C-SCN bonds. These methods rely on the anodic oxidation of the thiocyanate anion to generate the reactive thiocyanate radical. nih.gov Electrochemical protocols can achieve remote C(sp³)–H thiocyanation, offering a high degree of regioselectivity. nih.gov For instance, the direct cyanation of thiols to form thiocyanates can be performed under electrochemical conditions, avoiding the need for external oxidants and transition metals. This method is also applicable to the synthesis of selenocyanates.

Transition Metal-Catalyzed Thiocyanation Reactions

Transition metal catalysis offers a versatile and efficient platform for the synthesis of organothiocyanates, enabling reactions that are often difficult to achieve through other means. Copper and palladium complexes are particularly prominent in this area.

Copper-catalyzed reactions have been extensively developed for the thiocyanation of various organic substrates. These methods often proceed through radical pathways or via the formation of organocopper intermediates. Copper catalysts are attractive due to their low cost and relatively low toxicity compared to other transition metals.

Recent research has demonstrated the utility of copper catalysis in the N-directed remote C(sp³)–H azidation and thiocyanation, showcasing the ability to functionalize distal C-H bonds with high selectivity. This approach involves a cascade of single-electron transfer, 1,5-hydrogen atom transfer, and subsequent C-S cross-coupling. Furthermore, copper-catalyzed benzylic C-H bond thiocyanation provides a powerful tool for the late-stage functionalization of complex molecules.

The table below summarizes key copper-catalyzed thiocyanation reactions.

| Copper Catalyst | Substrate Type | Key Features |

| Copper(I) salts | Alkenes | Trifluoromethylthiocyanation. |

| Copper complexes | Alkylamines | Remote C(sp³)–H thiocyanation. |

| Copper(I) acetate | Benzylic C-H bonds | Radical relay mechanism, high benzylic selectivity. |

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to facilitate a wide range of cross-coupling reactions. While palladium-catalyzed C-S bond formation is well-established, its application in the direct thiocyanation of C(sp³)-H bonds is a more recent development.

A notable example is the palladium-catalyzed site-selective sp³ C-H bond thiocyanation of 2-aminofurans. This reaction represents a significant advancement in the field, as it is the first reported instance of a transition-metal-catalyzed site-selective sp³ C-H bond thiocyanation. The process utilizes sodium persulfate (Na₂S₂O₈) as an oxidant and sodium thiocyanate (NaSCN) as the thiocyanating agent, affording the desired products in good yields with a broad substrate scope. This methodology provides a step- and atom-economical route to alkyl thiocyanates.

While direct C-S bond cleavage of a precursor to install a thiocyanate group is less common, the functionalization of C-H bonds offers a more direct and efficient synthetic strategy. The development of palladium-catalyzed methods for the thiocyanation of fluoroalkyl compounds, including 2-fluorobutyl derivatives, holds significant promise for the synthesis of novel fluorinated molecules.

Green Chemistry Advancements in Organothiocyanate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organothiocyanates, with a focus on reducing environmental impact and improving sustainability. nih.gov This includes the use of greener solvents, renewable reagents, and energy-efficient reaction conditions. nih.govrsc.org

Photochemical and electrochemical methods, as discussed in section 2.2.3, are inherently green as they utilize light or electricity as clean energy sources. nih.gov Many of these reactions can be performed in environmentally benign solvents, such as dimethyl carbonate (DMC), and may use air as the terminal oxidant, further enhancing their green credentials. nih.govrsc.org For example, a metal-free photocatalytic strategy for the thiocyanation of heterocycles has been developed using graphitic carbon nitride (g-C₃N₄) as a recyclable heterogeneous catalyst in a green solvent under an air atmosphere. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers another sustainable approach. A solvent-free mechanochemical method for the electrophilic C-H thiocyanation of indoles and imidazo[1,2-a]pyridines has been reported, using a cost-effective combination of N-chlorosuccinimide and sodium thiocyanate.

The development of biocatalytic methods for thiocyanation is also a promising area of green chemistry. While still in its early stages, the use of enzymes to catalyze the formation of C-SCN bonds could offer highly selective and environmentally friendly synthetic routes.

The table below highlights some green chemistry approaches to thiocyanate synthesis.

| Green Chemistry Approach | Catalyst/Medium | Substrate Type | Key Advantages |

| Photocatalysis in Green Solvent | g-C₃N₄ in Dimethyl Carbonate | Heterocycles | Metal-free, recyclable catalyst, sustainable solvent. rsc.org |

| Mechanochemistry | N-chlorosuccinimide/NaSCN | Indoles, Imidazo[1,2-a]pyridines | Solvent-free, cost-effective reagents. |

| On-Water Synthesis | Water | Isothiocyanates and amines | Avoids toxic organic solvents, simple product isolation. |

Chemical Transformations and Reactivity Profiles of 2 Fluorobutyl Thiocyanate

Derivatization of the Thiocyanate (B1210189) Moiety

The thiocyanate group (-SCN) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and isomerization.

Hydrolysis and Thioamide/Thiocarbamate Formation

Organic thiocyanates can be hydrolyzed to form thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org This transformation typically involves treating the thiocyanate with an alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the alcohol on the thiocyanate carbon. In the case of 2-Fluorobutyl thiocyanate, reaction with an alcohol (R'OH) would yield an O-alkyl-N-(2-fluorobutyl)thiocarbamate.

Furthermore, the nitrile functionality within the thiocyanate group can be targeted. While direct conversion to thioamides from alkyl thiocyanates is less common than from nitriles, related pathways involving thiol catalysts can facilitate the formation of thioamide bonds from various nitrile precursors. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org The formation of thioamides generally involves the addition of a sulfur source to a nitrile. organic-chemistry.org

Table 1: Representative Thiocarbamate Formation from this compound

| Reactant | Reagent | Conditions | Expected Product |

|---|---|---|---|

| This compound | Ethanol (excess) | H₂SO₄ (catalyst), Heat | O-Ethyl N-(2-fluorobutyl)thiocarbamate |

| This compound | Methanol (excess) | HCl (gas), 0°C to RT | O-Methyl N-(2-fluorobutyl)thiocarbamate |

Electrochemical Reduction Pathways to Thiolates and Cyanides

The electrochemical reduction of organic thiocyanates provides a pathway for cleaving the sulfur-cyanide bond. This process typically converts the thiocyanate into a corresponding thiolate anion and a cyanide anion. wikipedia.org For this compound, this reduction would yield 2-fluorobutane-1-thiolate and cyanide ion. This method offers a controlled way to generate thiols from thiocyanates under mild conditions, avoiding the use of harsh chemical reductants. organic-chemistry.orgresearchgate.netorganic-chemistry.org The mechanism can proceed through a stepwise process involving a radical anion intermediate or a concerted bond cleavage, depending on the substrate's electronic properties. rsc.orgresearchgate.net

Table 2: Products of Electrochemical Reduction

| Substrate | Conditions | Primary Products |

|---|---|---|

| This compound | Electrochemical cell, protic solvent | 2-Fluorobutane-1-thiolate |

| Cyanide ion (CN⁻) |

Isomerization to Isothiocyanates

Alkyl thiocyanates can undergo isomerization to form the more thermodynamically stable alkyl isothiocyanates (R-NCS). wikipedia.orgwikipedia.org This transformation can be induced thermally or by using various catalysts. google.comgoogle.comacs.org The isomerization of this compound to 2-Fluorobutyl isothiocyanate is an expected reaction, particularly at elevated temperatures. google.comresearchgate.net While allylic thiocyanates isomerize readily, alkyl derivatives often require more forcing conditions or catalytic assistance. wikipedia.orggoogle.comgoogle.com The process is believed to proceed through different mechanisms depending on the conditions, but it represents a fundamental reaction pathway for this class of compounds. google.comrsc.org

Table 3: Isomerization of this compound

| Reactant | Conditions | Product |

|---|---|---|

| This compound | High Temperature (e.g., 200-400 °C), Vapor Phase | 2-Fluorobutyl isothiocyanate |

| This compound | Isomerization Catalyst, Liquid Phase, Reflux | 2-Fluorobutyl isothiocyanate |

Carbon-Sulfur Bond Activation and Cleavage

The bond between the butyl group's sp³-hybridized carbon and the sulfur atom is another key site of reactivity. This bond can be cleaved under reductive conditions or activated by transition metal catalysts for further transformations.

Reductive Cleavage Processes

The carbon-sulfur bond in organic thiocyanates can be selectively cleaved using strong reducing agents. A classic method involves the use of an alkali metal, such as sodium, in liquid ammonia (B1221849). google.com This process reductively cleaves the C–S bond to generate a carbanion and a thiocyanate anion, or it can cleave the S-CN bond to yield a thiol. google.com For this compound, this reaction would be expected to produce 2-fluorobutane (B1230682) and the thiocyanate salt, or 2-fluorobutanethiol and a cyanide salt, depending on the precise cleavage pathway followed. google.comacs.org This type of reaction highlights the utility of the thiocyanate group as a leaving group in reductive transformations.

Palladium-Catalyzed C(sp³)–S Bond Transformations

Modern synthetic chemistry has seen the emergence of palladium-catalyzed cross-coupling reactions for the formation and transformation of carbon-heteroatom bonds. wikipedia.org While C(sp²)–S bond couplings are more common, transformations involving C(sp³)–S bonds are also an area of active development. rsc.orgacs.orgresearchgate.net Palladium catalysts can facilitate the coupling of alkyl thiocyanates with various partners. nih.gov For instance, a palladium-catalyzed, copper(I)-mediated coupling of benzylthiocyanate (a C(sp³)–S compound) with boronic acids has been demonstrated to produce nitriles, indicating a cleavage and transformation of the C-S bond. nih.gov It is plausible that this compound could undergo similar palladium-catalyzed cross-coupling reactions, where the thiocyanate group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C(sp³) center. rsc.orgacs.orgresearchgate.netfigshare.com

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Cu(I) salt | 2-Fluoro-1-phenylbutane |

| This compound | Alkynylstannane | Pd(dba)₂ / Ligand | 2-Fluoro-1-alkynylbutane |

Reactivity with Nucleophiles and Electrophiles

The thiocyanate group (-SCN) in this compound is a versatile functional group that can react with both nucleophiles and electrophiles. The carbon atom of the thiocyanate is electrophilic and susceptible to attack by nucleophiles. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, although this is less common for alkyl thiocyanates compared to the thiocyanate ion. The fluorine atom at the 2-position is expected to have an electron-withdrawing effect, which could influence the reactivity of the molecule.

Perfluoroalkyl carbanions are potent nucleophiles that can react with alkyl thiocyanates to form perfluoroalkyl sulfides. This reaction is a valuable method for the introduction of a perfluoroalkylthio group into a molecule. In the context of this compound, the reaction would proceed via nucleophilic attack of the perfluoroalkyl carbanion on the electrophilic carbon of the thiocyanate group, leading to the displacement of the cyanide ion and the formation of a 2-fluorobutyl perfluoroalkyl sulfide. acs.org

The general reaction is as follows:

R_f^- + FCH(CH_3)CH_2SCN -> FCH(CH_3)CH_2SR_f + CN^-

Where R_f represents a perfluoroalkyl group.

The generation of the perfluoroalkyl carbanion is a critical step and can be achieved through various methods, such as the reaction of perfluoroalkyl iodides with a suitable metal or the deprotonation of a perfluoroalkyl-containing precursor.

Table 1: Expected Reaction of this compound with Perfluoroalkyl Carbanions

| Perfluoroalkyl Carbanion Source | Expected Product |

| CF3I / Cu | 2-Fluorobutyl trifluoromethyl sulfide |

| (CF3)2CFI / Ag | 2-Fluorobutyl heptafluoroisopropyl (B10858302) sulfide |

Phosphine (B1218219) derivatives, particularly trialkylphosphines, are known to react with organic thiocyanates. The reaction of aryl aldehydes with methyl thiocyanate in the presence of tributylphosphine (B147548) has been reported to yield S-methyl thiobenzoates and arylacetonitriles. rsc.org While this reaction involves an aldehyde, it demonstrates the ability of tributylphosphine to activate the thiocyanate group.

For this compound, a reaction with a phosphine derivative like tributylphosphine is expected to proceed via nucleophilic attack of the phosphine on the sulfur atom of the thiocyanate group. This would lead to the formation of a phosphonium (B103445) salt intermediate, which could then undergo further reactions depending on the reaction conditions and other reagents present. A plausible reaction pathway could involve the formation of a nitrile and a phosphine sulfide.

FCH(CH_3)CH_2SCN + P(n-Bu)_3 -> [FCH(CH_3)CH_2SP(n-Bu)_3]^+CN^- -> FCH(CH_3)CH_2CN + S=P(n-Bu)_3

This reactivity highlights the potential of using phosphine derivatives to achieve transformations of the thiocyanate group in this compound.

Cyclization and Heterocycle Formation Involving Thiocyanate

Alkyl thiocyanates are valuable precursors for the synthesis of various sulfur and nitrogen-containing heterocycles. researchgate.netrsc.orgrsc.org The thiocyanate group can provide both the sulfur and nitrogen atoms required for the formation of the heterocyclic ring. Given the presence of a reactive thiocyanate group and a flexible butyl chain, this compound is a potential substrate for various cyclization reactions.

One of the most common applications of alkyl thiocyanates in heterocycle synthesis is the formation of thiazoles. tandfonline.comresearchgate.netnih.gov For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. While this compound is not a thioamide, it can be a precursor to intermediates that can participate in thiazole formation.

Furthermore, intramolecular cyclization of functionalized thiocyanates can lead to the formation of various heterocyclic systems. For example, if a suitable functional group were introduced into the butyl chain of this compound, intramolecular attack on the thiocyanate carbon could lead to the formation of a cyclic product. The fluorine atom could also potentially participate in or influence such cyclization reactions.

Another important class of heterocycles that can be synthesized from thiocyanate precursors are thiadiazoles. chemmethod.comorganic-chemistry.orgnih.govnih.govpharmedicopublishers.com The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from isothiocyanates. Although this compound is not an isothiocyanate, isomerization under certain conditions could be a pathway to such intermediates.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle | General Approach | Potential Precursor from this compound |

| Thiazole | Reaction with α-haloketones | Conversion to a thioamide equivalent |

| Thiadiazole | Cyclization of thiosemicarbazide derivatives | Isomerization to 2-fluorobutyl isothiocyanate and reaction with hydrazine |

| Oxathiole | Reaction with dicyano epoxides | Direct reaction of this compound as a sulfur nucleophile |

The reactivity of the fluorine atom in the 2-position could also be exploited in cyclization reactions. For example, under basic conditions, elimination of hydrogen fluoride (B91410) could introduce a double bond, which could then participate in various cycloaddition or radical cyclization reactions. researchgate.netrsc.org

Spectroscopic and Structural Elucidation of 2 Fluorobutyl Thiocyanate

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers insights into the vibrational modes of the molecular bonds within 2-fluorobutyl thiocyanate (B1210189).

The FT-IR spectrum of 2-fluorobutyl thiocyanate is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. The thiocyanate group (-SCN) presents a sharp, strong absorption band for the C≡N triple bond stretch, typically observed in the 2175-2140 cm⁻¹ region. researchgate.net The C-S stretching vibration is expected to appear in the fingerprint region, generally between 710 and 570 cm⁻¹.

The presence of the alkyl chain gives rise to C-H stretching vibrations just below 3000 cm⁻¹, characteristic of sp³-hybridized carbons. The C-F stretching vibration of the fluorine substituent is anticipated to produce a strong absorption band in the range of 1100-1000 cm⁻¹. aip.org The exact position is influenced by the surrounding molecular structure.

Table 1: Predicted FT-IR Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2960-2850 | C-H stretch (alkyl) | Medium to Strong |

| 2175-2140 | C≡N stretch (thiocyanate) | Strong, Sharp |

| 1470-1430 | C-H bend (methylene) | Variable |

| 1100-1000 | C-F stretch | Strong |

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch of the thiocyanate group is also a prominent feature in the Raman spectrum, typically appearing around 2150 cm⁻¹. researchgate.netresearchgate.netwestmont.edu Due to the change in polarizability, the C-S stretching vibration, often weak in the IR spectrum, can show a more distinct signal in the Raman spectrum, expected in the 710-570 cm⁻¹ range. renishaw.com The C-F stretch is also Raman active. The symmetric C-H stretching and bending vibrations of the butyl chain will also be visible. renishaw.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2960-2850 | C-H stretch (alkyl) | Strong |

| 2150 | C≡N stretch (thiocyanate) | Strong |

| 1470-1430 | C-H bend (methylene) | Medium |

| 1100-1000 | C-F stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing precise information about the hydrogen, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon of the butyl chain. The proton on the carbon bearing the fluorine atom (CHF) will be the most deshielded and will appear as a complex multiplet due to coupling with the adjacent protons and the fluorine atom (a doublet of triplets or a doublet of quartets). Its chemical shift is anticipated in the range of 4.5-5.0 ppm. The protons on the carbon adjacent to the thiocyanate group (CH₂SCN) will be deshielded and are expected to appear as a triplet around 3.0-3.5 ppm. researchgate.net The remaining methylene (B1212753) (CH₂) and methyl (CH₃) protons will appear further upfield, with their chemical shifts and multiplicities determined by their neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | ~1.0 | Triplet (t) |

| CH₂CH₃ | ~1.7 | Sextet or multiplet (m) |

| CHF | 4.5-5.0 | Doublet of triplets (dt) |

The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the butyl chain, plus the carbon of the thiocyanate group. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant with ¹⁹F, appearing as a doublet, and its chemical shift is expected to be in the range of 80-90 ppm. The carbon of the thiocyanate group (SCN) typically resonates around 110-120 ppm. oregonstate.edu The carbon attached to the sulfur atom (C-S) will be moderately deshielded.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~10-15 |

| CH₂CH₃ | ~20-30 |

| CHF | ~80-90 (doublet, ¹JCF) |

| CH₂SCN | ~35-45 |

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom. For an alkyl fluoride (B91410), the chemical shift is expected to be in a specific range, typically between -215 and -225 ppm relative to CFCl₃. ucsb.edu The signal for the fluorine in this compound will appear as a multiplet due to coupling with the vicinal protons on the adjacent carbon atoms. The magnitude of the hydrogen-fluorine coupling constants (J-coupling) provides valuable structural information. huji.ac.ilslideshare.net

Table 5: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | -215 to -225 ppm |

| Multiplicity | Triplet of triplets (tt) |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for identifying and structurally characterizing molecules by analyzing the mass-to-charge ratio of ions generated from the parent molecule. For this compound, different ionization techniques would be expected to yield distinct, informative spectra.

Chemical Ionization (CI): Under ammonia (B1221849) chemical ionization (CI) conditions, alkyl thiocyanates typically exhibit mass spectra that show a prominent adduct ion, (M+NH₄)⁺, which often appears as the base peak. researchgate.netcapes.gov.br Another adduct ion, (M+NH₄·NH₃)⁺, may also be observed. researchgate.net This "soft" ionization technique is advantageous as it often preserves the molecular ion, allowing for straightforward determination of the molecular weight. For this compound (molar mass ≈ 119.16 g/mol ), this would correspond to a significant peak at m/z 137, representing the [C₄H₈FNS + NH₄]⁺ ion.

Electron Impact (EI) Ionization: Electron impact (EI) ionization is a "harder" technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The molecular ion peak ([M]⁺˙) for alkyl halides can be small or non-existent, as the parent ion fragments readily. docbrown.infoyoutube.com For this compound, the molecular ion peak would be expected at m/z 119.

The fragmentation pattern would be influenced by the relative strengths of the C-F, C-S, S-CN, and C-C bonds. Key fragmentation pathways for analogous compounds like 2-chlorobutane (B165301) involve the loss of the halogen or cleavage of the alkyl chain. docbrown.infoyoutube.comchemicalbook.com For this compound, major fragments would likely arise from:

Cleavage of the C-S bond: This would result in the loss of the thiocyanate radical (·SCN) to form a 2-fluorobutyl cation ([C₄H₈F]⁺) at m/z 61.

Cleavage of the S-CN bond: While less common, this would lead to a [C₄H₈FS]⁺ fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the fluorine atom is a common pathway in fluorinated compounds and other alkyl halides. youtube.com This could lead to various smaller fragments. For example, loss of an ethyl radical (·CH₂CH₃) from the molecular ion would yield a [C₂H₃FNS]⁺˙ fragment at m/z 90.

Loss of HF: Elimination of hydrogen fluoride (HF, mass 20) is a characteristic fragmentation for many organofluorine compounds, which would lead to a fragment at m/z 99 ([C₄H₇NS]⁺˙).

The presence of fluorine can also induce complex rearrangements, such as fluorine atom migration, prior to fragmentation, as has been observed in other fluorinated organic molecules under EI conditions. nih.gov

A summary of predicted significant ions in the EI mass spectrum of this compound is presented below.

| Ion Formula | Predicted m/z | Fragmentation Pathway |

| [C₄H₈FNS]⁺˙ | 119 | Molecular Ion (M⁺˙) |

| [C₄H₇NS]⁺˙ | 99 | Loss of HF from M⁺˙ |

| [C₂H₃FNS]⁺˙ | 90 | Loss of ·C₂H₅ from M⁺˙ (alpha-cleavage) |

| [C₄H₈F]⁺ | 61 | Loss of ·SCN from M⁺˙ |

| [C₃H₆F]⁺ | 47 | Loss of ·CH₃ from [C₄H₈F]⁺ fragment |

X-ray Diffraction Studies of Related Structures

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a solid-state structure. While a crystal structure for this compound itself is not available, analysis of related organothiocyanates and fluorinated compounds provides insight into the expected molecular geometry and intermolecular interactions.

The thiocyanate group (-SCN) is known for its ability to act as a versatile linker in coordination polymers, exhibiting various bonding modes. mdpi.com In organic compounds, it primarily engages in non-covalent interactions that dictate crystal packing. Studies on silver(I) coordination polymers show that the S-C-N moiety tends to be nearly linear, with bond angles approaching 180°. For instance, in one Ag(I) complex, the S-C-N angles were reported as 179.1(3)° and 177.7(3)°. mdpi.com

The introduction of fluorine into organic molecules significantly influences their crystal packing due to fluorine's high electronegativity and its ability to participate in various weak interactions, such as C–H···F hydrogen bonds and C–F···F–C contacts. acs.orgmdpi.com The crystal structures of fluorinated compounds are often considerably different from their non-fluorinated analogues. mdpi.com For example, crystallographic analysis of fluorinated secondary amides reveals a variety of fluorine-mediated weak hydrogen-bonded synthons. acs.org

The table below summarizes crystallographic data for related thiocyanate-containing structures, illustrating typical parameters for the thiocyanate group in different chemical environments.

| Compound | Crystal System | Space Group | Key Bond Angles (°) | Reference |

| [Ag(4BP)(SCN)]n | Orthorhombic | Pna2₁ | S-C-N: ~178-179 | mdpi.com |

| {(4BPH)⁺[Ag(SCN)₂]⁻}n | Monoclinic | P2₁/c | S1-C1-N1: 179.1(3), S2-C2-N2: 177.7(3) | mdpi.com |

| (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride | Monoclinic | P2₁/c | N/A (Illustrates packing in fluorinated compounds) | mdpi.com |

Computational and Theoretical Investigations of 2 Fluorobutyl Thiocyanate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for the detailed investigation of molecules like 2-Fluorobutyl thiocyanate (B1210189).

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within 2-Fluorobutyl thiocyanate. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and the electron density distribution, which are fundamental to understanding the molecule's reactivity.

The presence of the electronegative fluorine atom and the thiocyanate group significantly influences the electronic landscape of the molecule. DFT calculations can quantify the inductive effect of the fluorine atom, showing a polarization of the C-F bond and a resulting withdrawal of electron density from the butyl chain. This, in turn, can affect the reactivity of the thiocyanate group.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more intuitive picture of bonding. It allows for the quantification of atomic charges, hybridization, and donor-acceptor interactions between orbitals. For this compound, NBO analysis would likely reveal a significant negative charge on the fluorine and nitrogen atoms and a positive charge on the sulfur and the carbon atoms of the thiocyanate group and the carbon atom attached to fluorine.

Table 1: Representative Calculated NBO Charges and Bond Lengths for a Model Alkyl Thiocyanate

| Atom/Bond | Calculated NBO Charge (a.u.) | Calculated Bond Length (Å) |

| S | +0.15 | - |

| C (thiocyanate) | +0.25 | 1.68 |

| N | -0.45 | 1.16 |

| C-S | - | 1.82 |

| C-N | - | 1.16 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations on a related alkyl thiocyanate. Actual values for this compound would require specific calculations.

A significant application of DFT is the exploration of reaction mechanisms. For this compound, various reactions can be envisaged, such as nucleophilic substitution at the carbon bearing the thiocyanate group or reactions involving the thiocyanate moiety itself. DFT calculations can map out the potential energy surface for these reactions, identifying the minimum energy pathways and the associated transition states.

The characterization of transition states is crucial for understanding reaction kinetics. By locating the saddle point on the potential energy surface corresponding to the transition state, its geometry, energy, and vibrational frequencies can be determined. The presence of a single imaginary frequency in the vibrational analysis confirms the structure as a true transition state. The energy of the transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate.

For instance, in a hypothetical SN2 reaction with a nucleophile, DFT could be used to model the approach of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the thiocyanate leaving group. The influence of the fluorine atom on the stability of the transition state and thus on the reaction rate could be quantitatively assessed.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of an Alkyl Thiocyanate

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 Substitution with Bromide | 0.0 | +22.5 | 22.5 |

| Isomerization to Isothiocyanate | 0.0 | +45.0 | 45.0 |

Note: This table presents hypothetical data to illustrate the application of DFT in determining activation energies for potential reactions of an alkyl thiocyanate.

DFT calculations are a powerful tool for predicting the outcome of reactions where multiple products can be formed. By comparing the activation energies for the different possible pathways, the regioselectivity and stereoselectivity of a reaction can be predicted. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product.

In reactions involving this compound, the presence of the fluorine atom can introduce stereochemical considerations. For reactions occurring at the chiral center (the carbon atom bonded to fluorine), DFT can be used to model the attack of a reagent from different faces of the molecule. The calculated energies of the diastereomeric transition states would allow for the prediction of the stereochemical outcome.

For example, in an elimination reaction, DFT could be used to determine whether the reaction proceeds via an E2 or E1 mechanism and to predict the regioselectivity (Zaitsev vs. Hofmann product) by comparing the stabilities of the corresponding transition states. Computational studies on the fluorocyclization of alkenes have demonstrated the utility of DFT in understanding the factors that govern stereoselectivity in reactions involving the formation of a C-F bond. nih.gov

Quantum Chemical Modeling of Reaction Intermediates

Many chemical reactions proceed through the formation of short-lived, high-energy intermediates. The direct experimental observation of these species is often challenging. Quantum chemical modeling provides a means to study the structure, stability, and electronic properties of these transient species.

For reactions of this compound, potential intermediates could include carbocations, carbanions, or radicals, depending on the reaction conditions. For example, in a unimolecular substitution (SN1) reaction, a secondary carbocation would be formed upon the departure of the thiocyanate group. Quantum chemical calculations could be used to determine the geometry of this carbocation, its charge distribution, and its stability. The influence of the adjacent fluorine atom on the carbocation's stability (a potentially destabilizing inductive effect versus a potentially stabilizing resonance effect) could be thoroughly investigated.

Similarly, in radical reactions, the structure and spin density distribution of the resulting 2-fluorobutyl radical could be modeled. This information is vital for understanding the subsequent propagation steps of a radical chain reaction.

By providing a detailed picture of the energetic and structural landscape of a reaction, from reactants and products to transition states and intermediates, computational and theoretical investigations offer a profound understanding of the chemical behavior of this compound.

Applications of 2 Fluorobutyl Thiocyanate in Advanced Chemical Synthesis

Role as a Precursor for Fluoro-Sulfur Organic Building Blocks

The thiocyanate (B1210189) (-SCN) group is a pseudohalide with rich and varied reactivity, serving as a synthetic handle for the introduction of numerous sulfur-based functionalities. When appended to a fluorinated alkyl chain, as in 2-fluorobutyl thiocyanate, it provides a direct route to fluoroalkylthiolated compounds, which are of significant interest due to the unique physicochemical properties conferred by the fluorine atom, such as increased lipophilicity and metabolic stability.

A primary application of this compound is its conversion into other key sulfur-containing intermediates, notably fluorinated thiols, sulfides, and sulfenyl chlorides. The thiocyanate group can be readily reduced to the corresponding thiol, 2-fluorobutylthiol. This thiol is a nucleophilic building block that can be used to construct a wide range of fluorinated sulfides through reaction with various electrophiles.

Alternatively, this compound can undergo direct oxidative chlorination to yield 2-fluorobutylsulfenyl chloride. This powerful electrophilic reagent is highly reactive and serves as a precursor for the synthesis of unsymmetrical disulfides, sulfenamides, and other complex sulfur-containing structures that are otherwise difficult to access. The presence of the fluorine atom on the butyl chain can modulate the reactivity and stability of these intermediates.

The table below summarizes representative transformations starting from this compound.

| Starting Material | Reagent(s) | Product Class | Example Product | Synthetic Utility |

|---|---|---|---|---|

| This compound | 1. LiAlH₄ or NaBH₄ 2. CH₃I | Fluorinated Sulfide | 2-Fluorobutyl methyl sulfide | Building block for molecules requiring a small, metabolically stable thioether group. |

| This compound | SO₂Cl₂ or Cl₂ | Fluorinated Sulfenyl Chloride | 2-Fluorobutylsulfenyl chloride | Reactive electrophile for installing the 2-fluorobutylthio group onto nucleophiles. |

| This compound | 1. Dithiothreitol (DTT) 2. 2-Bromoacetophenone | Functionalized Fluorinated Sulfide | 2-((2-Fluorobutyl)thio)-1-phenylethan-1-one | Intermediate for creating complex molecules with both fluoroalkyl and carbonyl functionalities. |

While this compound does not intrinsically contain a trifluoromethyl group, its reactivity profile serves as a model in the development of broader synthetic methodologies that provide access to diverse organosulfur compounds, including those with high-value functional groups like trifluoromethylthiolates (-SCF₃). Research in this area often leverages the thiocyanate moiety as a key reactive center. For example, catalytic systems developed using simple alkyl thiocyanates as test substrates can be extended to more complex transformations.

The thiocyanate group can be used to access a variety of sulfur oxidation states and functionalities beyond simple sulfides. Methodologies have been developed where the R-SCN bond is cleaved and the sulfur atom is functionalized in situ. Studies have shown that the thiocyanate group can be transformed into sulfonyl chlorides, sulfonic acids, and thionamides, thereby expanding the synthetic toolbox. The 2-fluorobutyl group in these cases acts as a stable, fluorine-containing reporter that allows for easy tracking and analysis during reaction development, providing insights that are applicable to the synthesis of other important fluorinated sulfur compounds .

Contribution to the Synthesis of Functional Organic Molecules

Synthetic chemists have utilized this compound as a key building block to introduce the CH₃CH₂CHFCH₂S- group into various molecular scaffolds. This is typically achieved by first converting the thiocyanate to the more nucleophilic thiol and subsequently reacting it with an appropriate electrophilic partner, such as a halogenated heterocycle or an activated alkyl halide, in a nucleophilic substitution reaction. This approach has been used to create novel analogs of known bioactive compounds, where the introduction of the fluorinated fragment is intended to fine-tune the molecule's pharmacological profile .

The table below illustrates the types of functional molecules that can be synthesized using this compound as a precursor.

| Target Molecule Class | Synthetic Strategy | Role of this compound | Potential Application Area |

|---|---|---|---|

| Heterocyclic Thioethers | SₙAr reaction of 2-fluorobutylthiol (from the thiocyanate) with an activated heteroaryl chloride. | Source of the 2-fluorobutylthio nucleophile. | Medicinal Chemistry (e.g., kinase inhibitors, GPCR modulators). |

| Fluorinated Agrochemicals | Coupling of the 2-fluorobutylthio group to a pesticidal or herbicidal scaffold. | Introduces a metabolically stable, lipophilic group to enhance efficacy and environmental persistence. | Agriculture (Fungicides, Herbicides). |

| Fluorinated Polymer Additives | Incorporation of the 2-fluorobutylthio moiety into monomer units prior to polymerization. | Provides a functional group that imparts specific surface properties (e.g., hydrophobicity) to materials. | Materials Science. |

Development of Novel Reagents and Catalytic Systems Involving Thiocyanates

Beyond its role as a simple building block, this compound and related fluoroalkyl thiocyanates are valuable substrates in the development of new synthetic methods and catalytic systems. The C-SCN bond can be activated by transition metal catalysts, enabling novel cross-coupling reactions. For instance, research into palladium- or copper-catalyzed reactions has demonstrated that the R-S group from an R-SCN substrate can be transferred to aryl, heteroaryl, or vinyl partners.

In these systems, this compound can serve as a benchmark substrate to probe the scope and mechanism of new C-S bond-forming reactions . The fluorine atom provides a unique electronic and steric signature that can influence catalyst activity, selectivity, and stability. The successful coupling of the 2-fluorobutylthio group offers proof-of-concept for methodologies that can then be applied to other synthetically valuable fluoroalkylthio groups.

Moreover, the thiocyanate group itself can participate in catalytic cycles. There is growing interest in thiocyanate-mediated or -catalyzed reactions where the SCN⁻ anion acts as a transferable nucleophile or a ligand that modulates a metal's catalytic activity . Studies using substrates like this compound help elucidate the fundamental reactivity of the thiocyanate group in complex catalytic environments, paving the way for the design of next-generation catalysts for cyanation, thiocyanation, and other important transformations.

| Catalytic Approach | Role of this compound | Potential Outcome | Relevant Metal Catalysts |

|---|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Serves as the electrophilic source of the "R-S" group (R = 2-fluorobutyl). | Formation of aryl-S-R or vinyl-S-R bonds. | Palladium (Pd), Copper (Cu), Nickel (Ni). |

| Mechanistic Probe in Catalysis Research | Acts as a model substrate to study the kinetics and mechanism of C-S bond activation. | Elucidation of catalytic cycles and development of more efficient catalysts. | Various Transition Metals. |

| Thiocyanate-Mediated Functionalization | Source of the thiocyanate group in reactions where SCN⁻ is transferred to another molecule. | Synthesis of aryl thiocyanates or vinyl thiocyanates from corresponding halides or boronic acids. | Copper (Cu), Palladium (Pd). |

Future Perspectives and Research Challenges for 2 Fluorobutyl Thiocyanate Chemistry

Exploration of Undiscovered Reactivity Modes and Mechanistic Nuances

The known chemistry of alkyl thiocyanates primarily involves nucleophilic substitution at the sulfur atom, isomerization to isothiocyanates, or reduction to thiols. However, the presence of a β-fluorine atom in 2-fluorobutyl thiocyanate (B1210189) introduces electronic and steric factors that could enable new reactivity modes and raise complex mechanistic questions.

A primary research challenge is to systematically investigate the influence of the C2-fluorine on the reactivity of the thiocyanate moiety. The strong inductive effect (-I) of fluorine is expected to decrease the nucleophilicity of the sulfur atom and potentially increase the electrophilicity of the thiocyanate carbon. This modulation could be harnessed for novel transformations. For instance, transition-metal-catalyzed cross-coupling reactions, which are well-established for aryl thiocyanates, remain largely unexplored for fluoroalkyl thiocyanates. Developing protocols for Suzuki, Sonogashira, or Buchwald-Hartwig type couplings using 2-fluorobutyl thiocyanate could provide direct access to complex fluorinated structures.

Furthermore, the generation and subsequent reaction of radical, cationic, or anionic intermediates derived from this compound are areas ripe for exploration. The stability and reaction pathways of a 2-fluorobutyl radical or cation would be significantly influenced by the fluorine substituent, potentially leading to unique rearrangement or cyclization products. Mechanistic studies, employing computational modeling and kinetic analysis, will be crucial to understand whether the fluorine atom can participate as a Lewis basic site, coordinating to catalysts or reagents and directing reactivity.

Table 1: Potential Unexplored Reactions and Mechanistic Probes for this compound

| Reaction Type | Potential Catalyst/Reagent | Expected Product Class | Key Mechanistic Question |

|---|---|---|---|

| Reductive Cross-Coupling | Ni or Pd catalyst, organometallic reagent (e.g., R-ZnX) | 2-Fluoro-4-substituted butanes | Can the C(sp³)–SCN bond be selectively activated over the C–F bond? |

| Radical-Mediated Cyclization | Radical initiator (AIBN), unsaturated partner | Fluorinated cyclic thioethers or N-heterocycles | What is the regioselectivity of radical addition and the stability of the β-fluoro radical intermediate? |

| Lewis Acid-Promoted Rearrangement | Strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) | Isomeric fluorinated products, 2-fluorobutyl isothiocyanate | Does the fluorine atom participate in anchimeric assistance or stabilize cationic intermediates? |

| Electrophilic Cyanation | Oxidant (e.g., Selectfluor), nucleophile | α-Cyanated fluoroalkyl compounds | Can the thiocyanate group be converted into a source of electrophilic "CN⁺" under oxidative conditions? |

Development of Asymmetric Synthetic Applications

The C2 carbon of this compound is a stereocenter, making the development of enantioselective syntheses for its (R) and (S) enantiomers a high-priority objective. Access to enantioenriched forms of this compound would enable its use as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials where stereochemistry is critical.

Current synthetic strategies for related compounds often rely on racemic routes or chiral resolution, which are inherently inefficient. Future research must focus on developing catalytic asymmetric methods. One promising approach is the enantioselective fluorothiocyanation of an achiral olefin precursor, such as 1-butene. This transformation would require the development of a chiral catalytic system capable of controlling the stereochemistry of both the fluorine and thiocyanate addition across the double bond. A plausible strategy involves a chiral transition-metal catalyst that coordinates the olefin, followed by sequential or concerted delivery of electrophilic fluorine and nucleophilic thiocyanate from reagents like Selectfluor and potassium thiocyanate, respectively.

Another viable pathway is the asymmetric ring-opening of a prochiral or chiral epoxide. For example, the reaction of (S)-1,2-epoxybutane with a thiocyanate source, catalyzed by a chiral Lewis acid or base, could provide a direct route to enantioenriched 1-fluorobutan-2-ol derivatives, which could then be converted to the target compound. The challenge lies in achieving high regioselectivity and enantioselectivity, as nucleophilic attack can occur at either carbon of the epoxide.

Table 2: Proposed Asymmetric Synthetic Routes to Enantioenriched this compound

| Synthetic Strategy | Achiral/Prochiral Precursor | Potential Chiral Catalyst/Reagent | Target Enantiomer | Key Challenge |

|---|---|---|---|---|

| Asymmetric Fluorothiocyanation | 1-Butene | Chiral Pd(II) or Cu(II) complex with ligands like BOX or PyBOX | (R)- or (S)-2-Fluorobutyl thiocyanate | Controlling both regio- and enantioselectivity of the bifunctionalization. |

| Kinetic Resolution | Racemic 2-fluorobutanol | Chiral acyl transfer catalyst (e.g., chiral DMAP derivative) and thiocyanating agent | (R)- or (S)-2-Fluorobutyl thiocyanate | Achieving a high selectivity factor (s) for efficient separation of enantiomers. |

| Asymmetric Epoxide Opening | (S)-1,2-epoxybutane | Chiral Cr(III)-Salen complex with KSCN | (R)-1-Fluorobutan-2-yl thiocyanate (after functional group interconversion) | Ensuring high regioselectivity for attack at the C1 position to install the thiocyanate. |

| Desymmetrization | Prochiral difluoroalkane | Chiral base or organocatalyst promoting elimination/substitution | (R)- or (S)-2-Fluorobutyl thiocyanate | Designing a substrate and catalyst system that can effectively distinguish between two enantiotopic fluorine atoms. |

Integration into Complex and Stereoselective Synthetic Pathways

Beyond its own synthesis, the ultimate value of this compound lies in its application as a versatile building block in the construction of more complex, high-value molecules. The dual functionality of the fluorine atom and the thiocyanate group allows for orthogonal or sequential chemical manipulations, providing a powerful tool for molecular architects.

A significant research direction is the use of enantioenriched this compound in the total synthesis of biologically active natural products or their fluorinated analogs. The thiocyanate group can serve as a masked thiol, which can be unmasked under mild reductive conditions (e.g., with Zn/HCl or LiAlH₄) to reveal a 2-fluorobutane-1-thiol. This thiol can then participate in a wide range of reactions, including Michael additions, thiol-ene couplings, or the formation of disulfide bonds. Alternatively, the thiocyanate can be transformed into other functional groups, such as by hydrolysis to a carbamate (B1207046) or reaction with amines to form thioureas, expanding its synthetic utility.

For example, a synthetic pathway could involve the stereoselective synthesis of (S)-2-fluorobutyl thiocyanate, followed by its conversion to the corresponding thiol. This chiral fluorinated thiol could then be coupled to a complex peptide backbone or a heterocyclic core, introducing the fluorobutyl motif, which is known to enhance metabolic stability and lipophilicity in drug candidates. The challenge will be to ensure that the reaction conditions used to manipulate the thiocyanate group are compatible with other sensitive functional groups present in the complex substrate.

Advancements in Sustainable Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and safety. The development of greener protocols for both the synthesis and application of this compound is a critical future challenge. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

One area for advancement is the replacement of traditional stoichiometric reagents with catalytic alternatives. For instance, the synthesis of this compound from 2-fluorobutanol could be achieved via a Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide and hydrazinedicarboxylate waste. Developing a catalytic deoxygenative thiocyanation method would represent a significant green improvement.

Table 3: Comparison of Conventional vs. Proposed Sustainable Protocols

| Synthetic Step | Conventional Method | Proposed Sustainable Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Synthesis from 1-Fluorobutan-2-ol | Tosylation followed by Sₙ2 with NaSCN in DMF | One-pot catalytic deoxygenative thiocyanation | Atom Economy, Waste Prevention |

| Synthesis from 1-Butene | Multi-step sequence through bromohydrin intermediate | Catalytic oxyfluorination/thiocyanation in a flow reactor | Process Intensification, Safer Chemistry |

| Application : Reduction to Thiol | Zn/HCl or LiAlH₄ in THF/ether | Catalytic transfer hydrogenation or electrochemical reduction | Use of Renewable Feedstocks (H₂ source), Safer Solvents |

| Solvent/Purification | Batch processing in chlorinated solvents, silica (B1680970) gel chromatography | Continuous flow synthesis with in-line extraction, solvent recycling | Waste Prevention, Energy Efficiency |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 2-Fluorobutyl thiocyanate, and how are they applied?

- Methodological Answer :

- FT-IR Spectroscopy : Identify bonding modes (M-NCS vs. M-SCN) by analyzing C-N (~2050–2150 cm⁻¹) and C-S (~700–750 cm⁻¹) stretching frequencies. Compare these with reference compounds and use quantitative difference calculations to minimize ambiguity .

- NMR Spectroscopy : Use NMR to confirm fluorinated alkyl chain integrity and / NMR to verify thiocyanate group integration. Chemical shifts in NMR (e.g., ~110–120 ppm for SCN) provide structural confirmation.

- Cross-validate with mass spectrometry (MS) for molecular weight verification.

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer :

- HPLC/GC with Internal Standards : Spike samples with thiocyanate analogs (e.g., 2-[2-Butoxyethoxy]ethyl thiocyanate) as internal standards. Calibrate using recovery tests (e.g., 95–105% recovery) to ensure accuracy .

- Statistical Validation : Perform ANOVA to assess variability across replicates and use t-tests to compare purity metrics (e.g., peak area ratios) against reference standards .

Q. What synthetic protocols are effective for producing this compound, and how can reaction efficiency be optimized?

- Methodological Answer :

- Nucleophilic Substitution : React 2-fluorobutyl halides with thiocyanate salts (e.g., KSCN) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or in-situ FT-IR.

- Optimization : Vary solvent polarity, temperature, and stoichiometry to maximize yield. Use kinetic studies (batch vs. continuous reactors) to identify rate-limiting steps .

Advanced Research Questions

Q. How can contradictory data between FT-IR and X-ray crystallography in determining thiocyanate bonding modes be resolved?

- Methodological Answer :

- Quantitative Comparison : Calculate Euclidean distances between observed FT-IR frequencies (C-N/C-S) and reference datasets. Prioritize matches with <5 cm⁻¹ deviation .

- Crystallographic Cross-Validation : Use Hirshfeld surface analysis (e.g., via CrystalExplorer) to identify intermolecular interactions (e.g., N–H⋯S) that stabilize specific bonding modes .

Q. What experimental approaches quantify the isomerization dynamics of this compound under varying solvent conditions?

- Methodological Answer :

- Kinetic Monitoring : Use time-resolved FT-IR or NMR to track isomer ratios (e.g., N-bound vs. S-bound) in solvents of varying polarity (e.g., hexane vs. DMSO).

- Activation Energy Calculation : Apply Arrhenius plots to determine energy barriers for isomerization. Correlate results with solvent dielectric constants .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Simulations : Optimize molecular geometry using B3LYP/6-311+G(d,p). Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate with experimental reaction outcomes (e.g., SN2 vs. SN1 pathways).

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to predict solvation effects on reactivity .

Q. What statistical methods address variability in thiocyanate degradation data across experimental trials?

- Methodological Answer :

- Multivariate Analysis : Use Principal Component Analysis (PCA) to isolate sources of variability (e.g., temperature, pH). Apply ANCOVA to adjust for confounding factors.

- Replicate Design : Conduct ≥3 independent trials with internal controls (e.g., spiked thiocyanate standards) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.